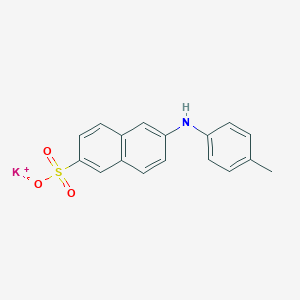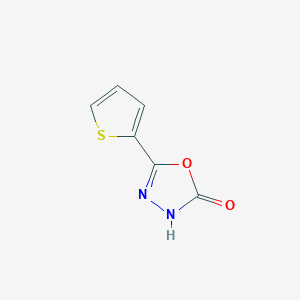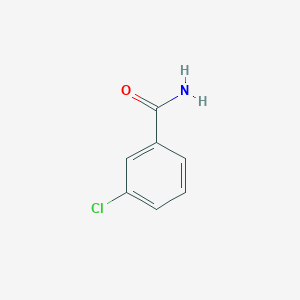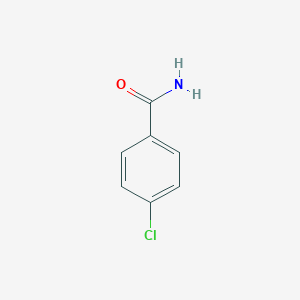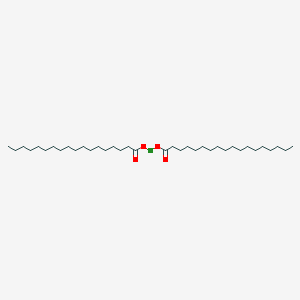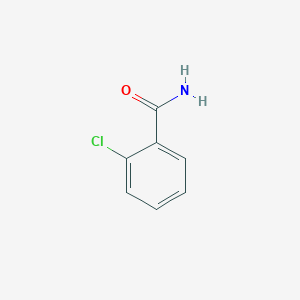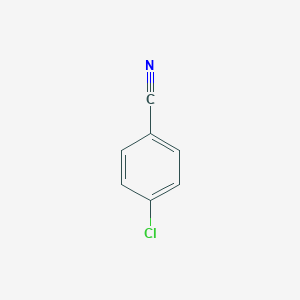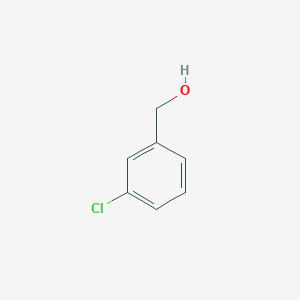
3-クロロベンジルアルコール
概要
説明
3-Chlorobenzyl alcohol: is an organic compound with the molecular formula C7H7ClO . It is a derivative of benzyl alcohol where a chlorine atom is substituted at the third position of the benzene ring. . It is a colorless liquid with a mild aromatic odor and is used in various chemical synthesis processes.
科学的研究の応用
Chemistry:
3-Chlorobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology:
In biological research, it is used as a building block for the synthesis of biologically active molecules and as a reagent in biochemical assays .
Medicine:
3-Chlorobenzyl alcohol is used in the synthesis of certain medicinal compounds, including antimicrobial and anti-inflammatory agents .
Industry:
In the industrial sector, it is used in the manufacture of polymers, resins, and plasticizers .
作用機序
Target of Action
3-Chlorobenzyl alcohol is a chemical compound with the formula C7H7ClO. It is structurally similar to dichlorobenzyl alcohol, which is known to be a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . .
Mode of Action
It is likely to share some similarities with dichlorobenzyl alcohol, which is known to have antibacterial, antiviral, and local anesthetic properties . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that alcohols can undergo a variety of reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .
Pharmacokinetics
Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chlorobenzyl alcohol. For instance, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .
準備方法
Synthetic Routes and Reaction Conditions:
-
Reduction of 3-Chlorobenzaldehyde: One common method for preparing 3-Chlorobenzyl alcohol is the reduction of 3-Chlorobenzaldehyde. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether .
-
Hydrolysis of 3-Chlorobenzyl Chloride: Another method involves the hydrolysis of 3-Chlorobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or an alcohol solvent .
Industrial Production Methods:
Industrial production of 3-Chlorobenzyl alcohol typically involves the catalytic hydrogenation of 3-Chlorobenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions:
-
Oxidation: 3-Chlorobenzyl alcohol can be oxidized to 3-Chlorobenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
-
Reduction: It can be reduced to 3-Chlorotoluene using strong reducing agents like lithium aluminum hydride (LiAlH4) .
-
Substitution: The hydroxyl group in 3-Chlorobenzyl alcohol can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can produce 3-Chlorobenzyl chloride .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Chlorobenzaldehyde.
Reduction: 3-Chlorotoluene.
Substitution: 3-Chlorobenzyl chloride.
類似化合物との比較
4-Chlorobenzyl alcohol: Similar structure but with the chlorine atom at the fourth position.
2-Chlorobenzyl alcohol: Chlorine atom at the second position.
3-Bromobenzyl alcohol: Bromine atom instead of chlorine at the third position.
3-Methylbenzyl alcohol: Methyl group instead of chlorine at the third position.
Comparison:
3-Chlorobenzyl alcohol is unique due to the position of the chlorine atom, which influences its reactivity and physical properties. For instance, the presence of the chlorine atom at the third position makes it more reactive in nucleophilic substitution reactions compared to its 2- and 4-chloro counterparts . Additionally, the electron-withdrawing effect of the chlorine atom enhances its acidity compared to 3-Methylbenzyl alcohol .
特性
IUPAC Name |
(3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRDNPVYGSFUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236273 | |
| Record name | 3-Chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-63-2 | |
| Record name | 3-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chlorobenzyl alcohol participate in chemical reactions, and what are the downstream effects?
A1: While the provided research doesn't focus on 3-Chlorobenzyl alcohol's direct biological activity, it serves as a valuable building block in various chemical reactions. For example, it can be used to functionalize mesoporous silica MCM-41 via electron beam irradiation. [] This functionalization allows MCM-41 to be used in drug delivery systems, especially for blood disorder medications. []
Q2: What is the structural characterization of 3-Chlorobenzyl alcohol?
A2: While the provided articles don't explicitly state the molecular formula and weight of 3-Chlorobenzyl alcohol, they do indicate its structure. It consists of a benzene ring with a hydroxyl group (-OH) attached to a methyl group (-CH2-) at one position, and a chlorine atom (-Cl) at the meta position relative to the methyl group.
Q3: Has computational chemistry been used to study 3-Chlorobenzyl alcohol?
A3: The provided research does not delve into computational chemistry studies specifically on 3-Chlorobenzyl alcohol.
Q4: What are the known Structure-Activity Relationships (SAR) involving 3-Chlorobenzyl alcohol?
A5: The research highlights an important SAR aspect using a related compound, 3-chlorobenzyl arenesulfonate. Introducing the 3-chloro substituent into the benzyl group increases the selectivity for water over trifluoroethanol in the solvolysis reaction by approximately 50%. [] This finding emphasizes the influence of substituent position on the reactivity and selectivity of the molecule.
Q5: What analytical methods are used to characterize and quantify 3-Chlorobenzyl alcohol?
A7: While the provided research doesn't explicitly detail analytical methods for 3-Chlorobenzyl alcohol, it does discuss techniques like Fourier-transform spectroscopy for characterizing functionalized MCM-41, which incorporates 3-Chlorobenzyl alcohol. [] Additionally, the research on MOCA-DNA adducts employs the 32P postlabeling assay and High-performance liquid chromatography (HPLC) for separation and analysis. [, , ]
Q6: What is known about the environmental impact and degradation of 3-Chlorobenzyl alcohol?
A6: The provided research does not include information about the environmental impact and degradation of 3-Chlorobenzyl alcohol.
Q7: Are there alternative compounds to 3-Chlorobenzyl alcohol in its various applications?
A9: While the research doesn't explicitly compare alternatives to 3-Chlorobenzyl alcohol, it indicates that other alcohols like 3-aminopropyltriethoxysilane (APTS), 3-methoxybenzyl alcohol, and various nitrobenzyl alcohols can also functionalize MCM-41 for drug delivery applications. [] This suggests potential alternatives exist, but further research is needed for direct comparisons.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
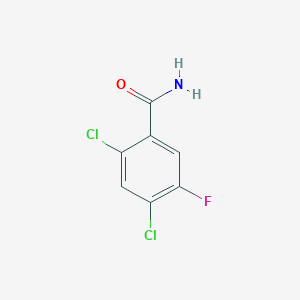

![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)

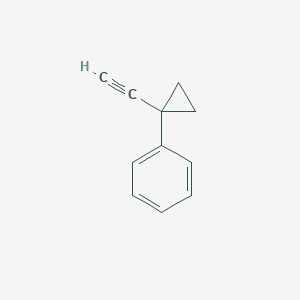
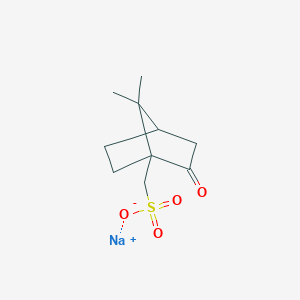
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
